molecular formula C44H82NO8P B1264242 [(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1264242
M. Wt: 784.1 g/mol
InChI Key: SRIGHEHXEGELQJ-YYQUKWHJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a specific type of phosphatidylcholine, a class of glycerophospholipids. This compound consists of a palmitic acid (16:0) chain at the C-1 position and a homo-gamma-linolenic acid (20:3(8Z,11Z,14Z)) chain at the C-2 position. Phosphatidylcholines are major components of biological membranes and play crucial roles in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with the respective fatty acids. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction is usually carried out in an organic solvent like chloroform or methanol under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk, soybeans, or other plant and animal tissues. The extraction process may use solvents like hexane or ethanol, followed by purification steps such as chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:

Mechanism of Action

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. The homo-gamma-linolenic acid chain can modulate inflammatory responses by serving as a precursor to bioactive lipid mediators. The phosphorylcholine headgroup interacts with membrane proteins, affecting their function and localization .

Comparison with Similar Compounds

Similar Compounds

    PC(160/181(9Z)): Contains an oleic acid chain instead of homo-gamma-linolenic acid.

    PC(160/204(5Z,8Z,11Z,14Z)): Contains arachidonic acid, a precursor to eicosanoids.

    PC(180/203(8Z,11Z,14Z)): Contains stearic acid instead of palmitic acid.

Uniqueness

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the presence of homo-gamma-linolenic acid, which imparts distinct biophysical properties to the membrane and influences specific signaling pathways. Its combination of saturated and polyunsaturated fatty acids provides a balance between membrane rigidity and fluidity .

Properties

Molecular Formula

C44H82NO8P

Molecular Weight

784.1 g/mol

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C44H82NO8P/c1-6-8-10-12-14-16-18-20-21-22-23-25-27-29-31-33-35-37-44(47)53-42(41-52-54(48,49)51-39-38-45(3,4)5)40-50-43(46)36-34-32-30-28-26-24-19-17-15-13-11-9-7-2/h14,16,20-21,23,25,42H,6-13,15,17-19,22,24,26-41H2,1-5H3/b16-14-,21-20-,25-23-/t42-/m1/s1

InChI Key

SRIGHEHXEGELQJ-YYQUKWHJSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 2
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 3
Reactant of Route 3
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 4
Reactant of Route 4
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 5
Reactant of Route 5
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Reactant of Route 6
[(2R)-3-hexadecanoyloxy-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.